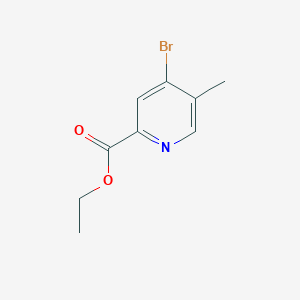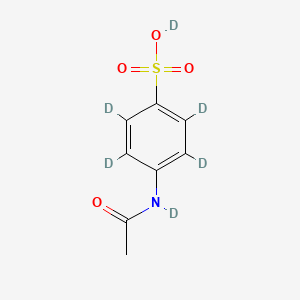
4-Acetamidobenzenesulfonic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidobenzenesulfonic Acid-d6 is a labeled sulfanilic acid metabolite. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in research settings for various analytical and synthetic purposes .
Preparation Methods
The preparation of 4-Acetamidobenzenesulfonic Acid-d6 involves the synthesis of its non-deuterated counterpart, 4-Acetamidobenzenesulfonic Acid, followed by the incorporation of deuterium atoms. . Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
4-Acetamidobenzenesulfonic Acid-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetamidobenzenesulfonic Acid-d6 has several scientific research applications:
Chemistry: It is used as a labeled compound in analytical chemistry for tracing and studying reaction mechanisms.
Biology: It serves as a tracer in biological studies to understand metabolic pathways involving sulfanilic acid derivatives.
Medicine: Research involving this compound helps in the development of new drugs and therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetamidobenzenesulfonic Acid-d6 involves its interaction with specific molecular targets and pathways. As a labeled compound, it helps in tracing the metabolic pathways and understanding the biochemical interactions of sulfanilic acid derivatives. The deuterium atoms provide a unique signature that can be detected using various analytical techniques .
Comparison with Similar Compounds
4-Acetamidobenzenesulfonic Acid-d6 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 4-Acetamidobenzenesulfonic Acid. Similar compounds include:
Sulfanilic Acid: The non-deuterated version used in various chemical and biological studies.
4-Acetamidobenzenesulfonic Acid: The non-deuterated form used in similar applications but without the benefits of deuterium labeling.
This compound’s uniqueness lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways due to the presence of deuterium atoms.
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
deuterio 4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonate |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D/hD2 |
InChI Key |
ZQPVMSLLKQTRMG-SRASEDJUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])C(=O)C)[2H])[2H])S(=O)(=O)O[2H])[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
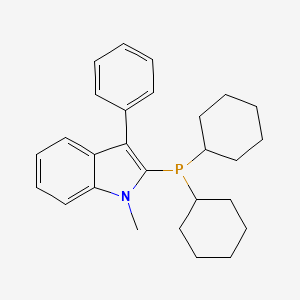
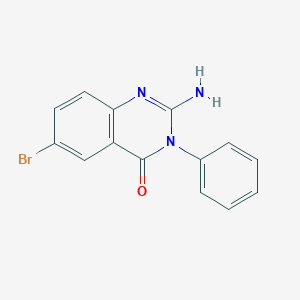
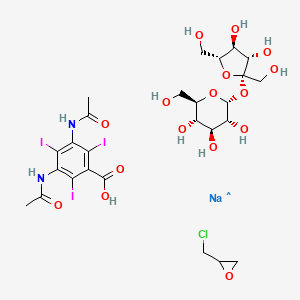
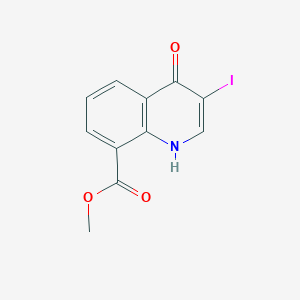
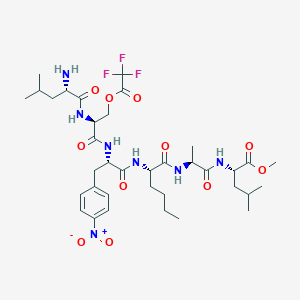
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
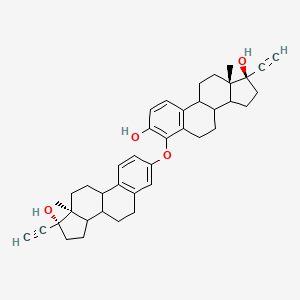

![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
